molecular formula C15H12FNO5 B6383019 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% CAS No. 1261970-37-9

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%

Cat. No. B6383019
CAS RN: 1261970-37-9
M. Wt: 305.26 g/mol
InChI Key: FXCZLGZTYPAHFQ-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% (4-ECFNP) is an organic compound that, due to its unique structure, has a variety of potential applications in the scientific research field. 4-ECFNP is a nitrophenol compound that contains an ethoxycarbonyl group, a fluorine atom, and two nitro groups. This compound has been studied for its potential as a reagent, an inhibitor, and a catalyst in various scientific research fields, including organic synthesis, biochemistry, and pharmaceuticals.

Scientific Research Applications

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been studied for its potential as a reagent, an inhibitor, and a catalyst in various scientific research fields. In organic synthesis, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been used as a reagent in the synthesis of 4-nitrophenol derivatives. In biochemistry, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been used as an inhibitor in the inhibition of enzymes that metabolize drugs. In pharmaceuticals, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been used as a catalyst in the synthesis of pharmaceutical compounds.

Mechanism of Action

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% acts as an inhibitor by binding to the active site of enzymes and preventing them from catalyzing reactions. This inhibition is reversible and can be overcome by increasing the concentration of the enzyme or by increasing the concentration of the substrate.
Biochemical and Physiological Effects
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been studied for its potential effects on biochemical and physiological processes. In particular, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been studied for its potential to inhibit the metabolism of drugs by enzymes. In addition, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been studied for its potential to inhibit the activity of other enzymes, such as proteases, which are involved in the breakdown of proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% in laboratory experiments include its low cost, its availability in high purity, and its stability in aqueous solutions. The main limitation of using 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% in laboratory experiments is its potential to inhibit the activity of enzymes, which can lead to inaccurate results.

Future Directions

Future research on 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% could focus on its potential applications in other fields, such as biochemistry, pharmaceuticals, and organic synthesis. Additionally, future research could focus on optimizing the synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% and developing new methods for its use in laboratory experiments. Further research could also focus on understanding the mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% and its potential effects on biochemical and physiological processes. Finally, future research could focus on developing new methods for the detection and quantification of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% in biological samples.

Synthesis Methods

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% can be synthesized in a two-step procedure. The first step involves the reaction of 4-fluorophenol with ethyl chloroformate in the presence of a base, such as potassium carbonate. This reaction produces 4-fluoro-2-chloroethoxycarbonylphenol. The second step involves the reaction of 4-fluoro-2-chloroethoxycarbonylphenol with nitric acid, which produces 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%.

properties

IUPAC Name

ethyl 2-fluoro-4-(4-hydroxy-3-nitrophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO5/c1-2-22-15(19)11-5-3-9(7-12(11)16)10-4-6-14(18)13(8-10)17(20)21/h3-8,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCZLGZTYPAHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686331
Record name Ethyl 3-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol

CAS RN

1261970-37-9
Record name Ethyl 3-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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